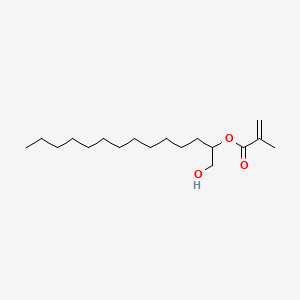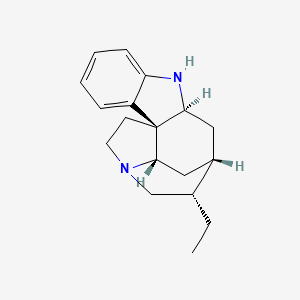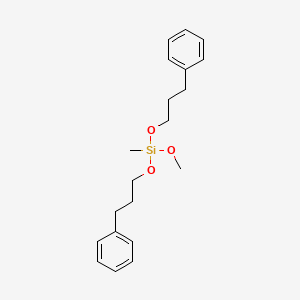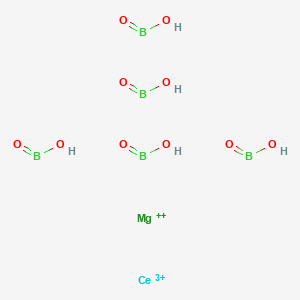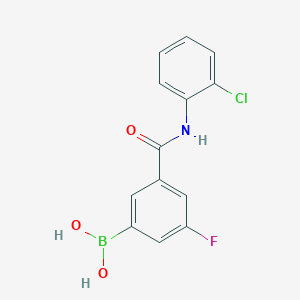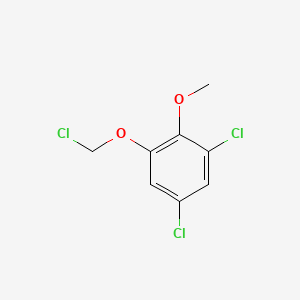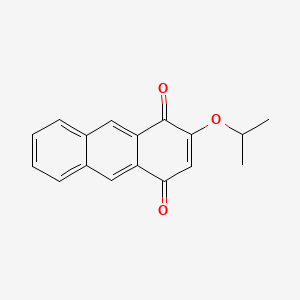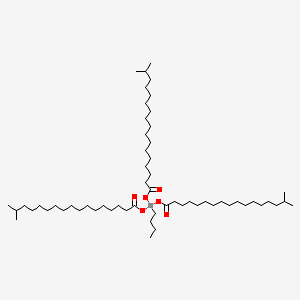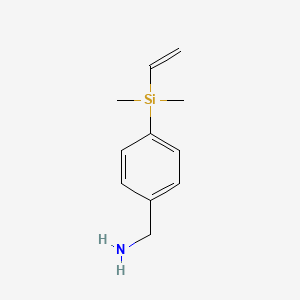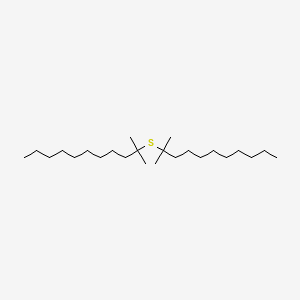
Thiobis-tert-dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiobis-tert-dodecane can be synthesized through the reaction of tert-dodecyl mercaptan with tert-dodecyl chloride under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is purified through distillation and recrystallization to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Thiobis-tert-dodecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with halides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like tert-dodecyl chloride are used in the presence of a base
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted this compound derivatives
Wissenschaftliche Forschungsanwendungen
Thiobis-tert-dodecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as an additive in lubricants and as a stabilizer in polymers
Wirkmechanismus
The mechanism of action of thiobis-tert-dodecane involves its interaction with various molecular targets. In oxidation reactions, it acts as a nucleophile, attacking electrophilic centers. In reduction reactions, it donates electrons to reduce other compounds. Its sulfur atom plays a crucial role in these reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
- Dodecyl sulfide
- Didodecyl sulfide
- Dilauryl sulfide
- Bis(dodecyl)sulfide
Comparison: Thiobis-tert-dodecane is unique due to its tert-dodecyl groups, which provide steric hindrance and enhance its stability compared to other similar compounds. This makes it particularly useful in applications where stability under harsh conditions is required .
Eigenschaften
CAS-Nummer |
94248-75-6 |
|---|---|
Molekularformel |
C24H50S |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
2-methyl-2-(2-methylundecan-2-ylsulfanyl)undecane |
InChI |
InChI=1S/C24H50S/c1-7-9-11-13-15-17-19-21-23(3,4)25-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
InChI-Schlüssel |
NQOBRFWZKOMKOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)(C)SC(C)(C)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


